3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal
Overview
Description
“3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal” is a chemical compound with the linear formula C15H12O3 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . The structures of these synthesized compounds were confirmed using proton-nuclear magnetic resonance (1 H-NMR) and infra-red spectroscopy (IR), and CHN analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been determined using various spectroscopy techniques, including IR, 1 H NMR, 13 C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied . These compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical and Chemical Properties Analysis
“this compound” is a solid compound with the linear formula C15H12O3 . Its CAS Number is 893737-34-3 .Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal” is classified under GHS07. It has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for the research on “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanal” could involve further exploration of its biological activities and potential applications. Given the biological activities of sulfonamides and benzodioxane containing compounds, new sulfonamides amalgamated with 1,4-benzodioxane heterocycle could be synthesized to act as antibacterial agents .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-5,8H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGFSKLDRDANMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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